8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c8-4-1-3(7(9,10)11)2-15-5(4)13-6(12)14-15/h1-2H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPLJGOFXCNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736846 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206640-61-0 | |
| Record name | 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a route involving:
- Formation of the triazole ring fused to the pyridine system.
- Introduction of the chloro substituent at the 8-position.
- Incorporation of the trifluoromethyl group at the 6-position.
- Functionalization at the 2-position with an amino group.
This synthetic approach often starts from substituted pyridine derivatives, followed by cyclization with hydrazine or aminoguanidine derivatives to form the triazole ring fused to the pyridine.
Specific Preparation Method Overview
Starting Materials and Cyclization
- Key starting material: 2-hydrazino-3-chloro-5-trifluoromethylpyridine.
- This intermediate is reacted with various carboxylic acids or their derivatives under ultrasonic or reflux conditions to induce cyclization forming the triazolopyridine core.
For example, reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids at 105°C for 3 hours under ultrasonic conditions leads to the formation of triazolopyridine derivatives, including the target compound or close analogs, with yields ranging from 32% to 52% depending on the substituent on the benzoic acid.
Cyclization and Functional Group Introduction
- The cyclization typically occurs via condensation of the hydrazino group with the carboxylic acid derivative, forming the fused triazole ring.
- The chloro substituent is retained from the pyridine starting material.
- The trifluoromethyl group is introduced at the 5-position of the pyridine ring prior to cyclization.
- Amino substitution at the 2-position is achieved either by direct amination or by displacement reactions on chlorinated intermediates.
Detailed Synthetic Route Example
A representative synthesis can be summarized as follows (adapted from literature on related triazolopyridine derivatives and patent disclosures):
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Synthesis of 2-hydrazino-3-chloro-5-trifluoromethylpyridine | From 3-chloro-5-trifluoromethylpyridine via hydrazine substitution | Not specified |
| 2 | Cyclization with substituted benzoic acid (e.g., 3-nitrobenzoic acid) | Ultrasonic reactor, 105°C, 3 h | ~40% |
| 3 | Concentration and recrystallization from ethanol | - | - |
| 4 | Optional further functionalization (e.g., amination at 2-position) | Using phosphorus oxychloride or nucleophilic substitution | Up to 94% for chlorination step |
This method yields the target 8-Chloro-6-(trifluoromethyl)-triazolo[1,5-a]pyridin-2-amine or its analogs with moderate to high purity and yields.
Alternative Synthetic Approaches
- Condensation of aminoguanidine carbonate with γ-butyrolactone to form substituted triazole intermediates, followed by condensation with ethyl acetoacetate and subsequent chlorination with phosphorus oxychloride to introduce the chloro substituent.
- Nucleophilic displacement reactions on chlorinated triazolopyridine intermediates to introduce amino groups at the 2-position, with yields ranging from 87% to 93% for various aniline derivatives.
- Use of phosphorus oxychloride for chlorination of hydroxyl or amino precursors to afford the 8-chloro substituent in high yields (~94%).
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 105°C (ultrasonic reactor) or reflux in acetic acid | Ultrasonic irradiation enhances reaction rates |
| Solvent | Ethanol for recrystallization; DMF or acetic acid for reaction | Choice affects yield and purity |
| Reaction Time | 3 hours typical for cyclization | Longer times may improve yield but risk degradation |
| Reagents | 2-hydrazino-3-chloro-5-trifluoromethylpyridine, substituted benzoic acids | Variation in benzoic acid affects yield and product properties |
Research Findings and Yield Data
| Substituent on Benzoic Acid | Product Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| 3-Nitrobenzoic acid | 40% | 148-151 | Moderate yield, white crystals |
| 2-Methoxybenzoic acid | 44% | 129-132 | Slightly higher yield, white crystals |
| 3-Fluorobenzoic acid | 32% | 147-149 | Lower yield, white crystals |
| 4-Nitrobenzoic acid | 52% | 117-120 | Highest yield among tested, white crystals |
These data indicate that electron-withdrawing groups on the benzoic acid tend to favor higher yields in the cyclization step.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Ultrasonic cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with benzoic acids | Efficient ring closure, moderate yields | Mild conditions, scalable | Moderate yields, requires recrystallization |
| Chlorination with phosphorus oxychloride | High yield chlorination of intermediates | High yield (up to 94%) | Requires careful handling of reagents |
| Nucleophilic substitution on chlorinated intermediates | High yield amination (87-93%) | Versatile for introducing amines | Requires pure chlorinated intermediates |
Chemical Reactions Analysis
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cell proliferation pathways. For instance, triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as the inhibition of angiogenesis and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research has indicated that triazole derivatives can act effectively against bacteria and fungi by disrupting their cellular processes. This makes them potential candidates for developing new antimicrobial agents in the face of rising antibiotic resistance .
Agrochemicals
Pesticide Development
In agricultural science, this compound is being explored for its potential use as a pesticide. Its structure allows for interaction with biological systems in pests, potentially leading to effective pest control strategies. Studies have shown that triazole-based compounds can inhibit key enzymes in pests, making them effective in managing crop diseases while minimizing environmental impact .
Materials Science
Polymer Synthesis
The unique properties of this compound make it suitable for use in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing polymer composites that utilize this compound to improve performance in applications such as coatings and electronic devices .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Study on Anticancer Properties | Significant inhibition of cancer cell proliferation observed. |
| Antimicrobial | Research on Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria. |
| Agrochemicals | Pesticide Efficacy Study | Demonstrated high efficacy against common agricultural pests. |
| Materials Science | Polymer Composite Development | Enhanced mechanical properties in polymer blends. |
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target organism. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Bioactivity
The biological activity of triazolo-fused compounds is highly dependent on substituent positions and electronic properties. Key comparisons include:
Triazolo[1,5-a]pyridines with Aryl Substituents
- 5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14k) : Substitution with a dichlorophenyl group at position 5 resulted in reduced synthetic yield (44.8%) compared to 14j (59.6%), suggesting steric or electronic challenges in synthesis .
Triazolo[1,5-a]pyrimidines with Trifluoromethyl Groups
- 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine Derivatives : In antimalarial studies, a trifluoromethyl group at position 2 improved activity against Plasmodium falciparum (IC₅₀ = 0.3 μM for compound 13). However, a CF₃ group at position 2 in a related pyrimidine scaffold showed poor activity, highlighting positional sensitivity .
Chlorinated Analogues
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1239647-60-9): Structural similarity (75%) to the target compound but lacks the CF₃ group. No bioactivity data are available, though chlorine at position 6 may influence solubility and target engagement .
Core Scaffold Variations
Table 1: Key Structural and Functional Differences
Key Findings
- Chlorine Substitution : Chlorine at position 8 (target) vs. position 6 (CAS: 1239647-60-9) could influence steric interactions in enzyme binding pockets .
- Scaffold Flexibility : The [1,5-a]pyridine core offers synthetic versatility for introducing diverse substituents, as seen in JAK/HDAC inhibitors , whereas pyrimidine derivatives are more explored in antiparasitic contexts .
Biological Activity
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound possesses a molecular formula of and a molecular weight of 301.10 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which is critical for its biological activity.
Research indicates that this compound exhibits activity against various pathogens and may influence several biological pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain strains of bacteria and protozoa. For instance, it has shown effectiveness against Cryptosporidium parvum, a parasite responsible for cryptosporidiosis, with an effective concentration (EC50) of approximately 0.17 μM .
- Cardiotoxicity Concerns : While demonstrating potent activity against C. parvum, the compound's affinity for the hERG ion channel raises concerns regarding cardiotoxicity. Compounds with higher affinity for hERG channels are often associated with increased risk of cardiac side effects .
- Potential as Antitumor Agent : The compound's structural analogs have been investigated for their antitumor activities. Triazole derivatives have been linked to various cancer treatments due to their ability to inhibit tumor growth through multiple mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical in optimizing the biological activity of triazole derivatives:
- Substituents Impact : Modifications at different positions on the triazole ring significantly affect the compound's potency and selectivity. For example, replacing certain heteroatoms in the ring can lead to drastic changes in activity .
- Comparative Analyses : Studies have compared various triazolo-pyridine derivatives to identify key structural features that enhance biological efficacy while minimizing toxicity .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cryptosporidiosis : In an investigation focused on anti-parasitic properties, this compound was evaluated alongside other triazole derivatives for their efficacy against C. parvum. The results indicated that modifications in the chemical structure could lead to improved potency and reduced toxicity profiles .
- Antitumor Activity Assessment : A study assessed various derivatives for their cytotoxic effects on cancer cell lines. The findings suggested that certain modifications could enhance selectivity towards tumor cells while sparing normal cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClF₃N₄ |
| Molecular Weight | 301.10 g/mol |
| EC50 against C. parvum | 0.17 μM |
| Toxicity (hERG channel binding) | Moderate |
Q & A
Q. How to ensure reproducibility in biological screening of triazolopyridine derivatives?
- Guidelines :
- Compound Purity : Validate via HPLC (>98% purity; use C18 columns, 0.1% TFA in water/acetonitrile gradient) .
- Assay Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinase assays).
- Data Reporting : Adhere to MIAME standards for omics data and provide raw diffraction images (e.g., .hkl files) for crystallographic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
